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molecular formula C6H10N4 B8718663 4-(Aminomethyl)pyridine-2,6-diamine

4-(Aminomethyl)pyridine-2,6-diamine

Cat. No. B8718663
M. Wt: 138.17 g/mol
InChI Key: MILKFNKSBVDQAW-UHFFFAOYSA-N
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Patent
US06506772B1

Procedure details

To a refluxing suspension of 0.5 g (3.29 mmol) 2,6-diamino-isonicotinamide in 3 ml THF was added dropwise 0.455 ml (4.8 mmol) boran-dimethylsulfide-complex and the mixture was refluxed for 4 d. After cooling to room temperature 0.548 ml 6N HCl was added and the mixture was neutralized with 2N NaOH. The mixture was concentrated under reduced pressure and the residue was purified by column chromatography on silica eluting with DCM:MeOH:NH3aq. 100:100:1 to yield 166 mg (36%) of the title compound as yellow solid.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.548 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
36%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([NH2:11])[N:10]=1)[C:5]([NH2:7])=O.CSC.Cl.[OH-].[Na+]>C1COCC1>[NH2:7][CH2:5][C:4]1[CH:8]=[C:9]([NH2:11])[N:10]=[C:2]([NH2:1])[CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
NC=1C=C(C(=O)N)C=C(N1)N
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC
Step Three
Name
Quantity
0.548 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 4 d
Duration
4 d
ADDITION
Type
ADDITION
Details
was added
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica eluting with DCM

Outcomes

Product
Name
Type
product
Smiles
NCC1=CC(=NC(=C1)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 166 mg
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 36.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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